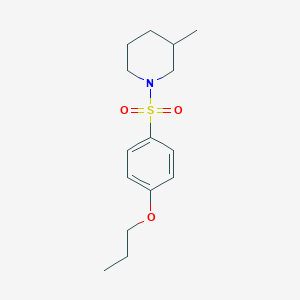
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the family of piperidine derivatives. It is commonly known as MPBP and is widely used in scientific research for its potential applications in the field of neuroscience. MPBP is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.
Wirkmechanismus
The mechanism of action of MPBP involves the inhibition of the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By blocking the dopamine transporter, MPBP increases the concentration of dopamine in the synapse, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPBP are primarily related to its effects on dopamine signaling in the brain. Increased dopamine signaling has been associated with a variety of effects, including increased motivation, reward-seeking behavior, and addiction. MPBP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPBP in lab experiments include its potency and selectivity for the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. However, the limitations of MPBP include its potential for off-target effects and its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research involving MPBP. One potential area of research is the development of more selective and potent dopamine transporter blockers. Another area of research is the investigation of the effects of MPBP on other neurotransmitter systems in the brain. Additionally, MPBP could be used in combination with other drugs to investigate the interactions between different neurotransmitter systems.
Synthesemethoden
The synthesis of MPBP involves a multi-step process that begins with the reaction of 4-propoxybenzenesulfonyl chloride with piperidine. The resulting intermediate is then treated with methyl iodide to form the final product, 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine. The synthesis of MPBP is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MPBP has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. MPBP has been used in a variety of studies to investigate the effects of dopamine on behavior, cognition, and addiction.
Eigenschaften
IUPAC Name |
3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDTGODXPACMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)
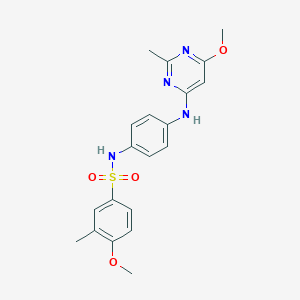
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)

carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)
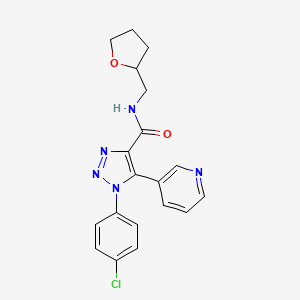


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)
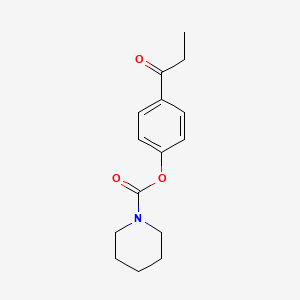
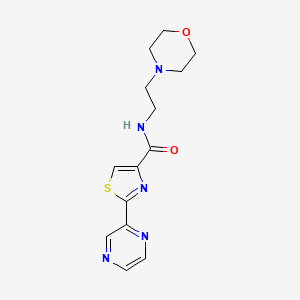
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)